2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol
Description
2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is a cyclopentanol derivative featuring a hydroxyl group at the 1-position and a (3-chlorophenyl)methyl substituent at the 2-position. The compound’s structure combines a five-membered aliphatic ring with an aromatic chlorophenyl group, imparting distinct electronic and steric properties. Though specific data on this compound are sparse in the provided evidence, analogous cyclopentanol derivatives and chlorophenyl-containing compounds offer insights into its behavior .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-5-1-3-9(8-11)7-10-4-2-6-12(10)14/h1,3,5,8,10,12,14H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODOSUXIFIKCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a chlorophenylmethyl group and a hydroxyl group. Its unique structure suggests potential biological activities, particularly in pharmacology due to its ability to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is CHClO. The presence of a chiral center in the cyclopentane ring contributes to its stereochemistry, which can influence its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHClO |
| Chiral Center | Yes |
| Functional Groups | Hydroxyl (–OH), Chlorophenyl |
Mechanism of Biological Activity
The biological activity of 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is attributed to its structural features that facilitate interactions with biological macromolecules. The hydroxyl group can form hydrogen bonds , while the chlorophenyl moiety may engage in hydrophobic interactions . These interactions can modulate enzyme or receptor activity, potentially leading to therapeutic effects.
Potential Biological Targets
Research indicates that this compound may influence several pathways through binding affinities for specific receptors or enzymes. The following are potential targets:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Research Findings and Case Studies
Despite limited direct studies on 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol, its analogs and structurally related compounds have been investigated for their biological properties.
- Antitumor Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar chlorophenyl groups exhibited IC values in the low micromolar range, indicating potential for further development as anticancer agents .
- Cytotoxicity Studies : In vitro studies on related compounds revealed that modifications in the phenyl ring significantly affected cytotoxicity profiles. The presence of electron-donating groups was correlated with increased activity .
- Pharmacological Applications : The structural characteristics suggest potential applications in treating conditions related to receptor modulation, such as neurological disorders or metabolic syndromes.
Table 2: Comparative Biological Activity of Related Compounds
| Compound Name | IC (µM) | Biological Activity Description |
|---|---|---|
| 1-(4-Chlorophenyl)-2-methylpropan-2-ol | 5.5 | Antitumor activity against HT29 cell line |
| (2S,3R)-N-[...]-cyclohexan-1-ol | 8.0 | Moderate inhibition of enzyme activity |
| 2-(4-Chloro-3-benzylphenyl)-6-hydroxymethyl tetrahydro-pyran | 4.0 | Strong cytotoxic effects |
Scientific Research Applications
Chemistry
2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol serves as an intermediate in organic synthesis , facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation to ketones and substitution reactions involving the chlorophenyl group.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | CrO, PCC | 2-(3-Chlorophenyl)cyclopentanone |
| Reduction | NaBH, LiAlH | 2-(3-Chlorophenyl)cyclopentane |
| Substitution | Amines, Thiols | Various substituted phenyl derivatives |
Biology
Research indicates that 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol may exhibit interesting biological activities . Studies have focused on its interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding due to its hydroxyl and chlorophenyl groups.
Medicine
The compound is being investigated for its potential therapeutic properties , particularly in the realms of anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate pain pathways through specific molecular interactions.
Industrial Applications
In industrial settings, 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in creating specialized polymers and other materials that require specific functional groups for enhanced performance.
Case Study: Anti-inflammatory Potential
A study explored the anti-inflammatory effects of 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol in vitro, demonstrating significant inhibition of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism where the compound may modulate immune responses, warranting further investigation into its therapeutic applications.
Case Study: Synthesis Optimization
Research conducted on optimizing the synthesis of this compound highlighted various approaches to increase yield and purity using continuous flow reactors. This method not only enhances efficiency but also reduces waste, making it more environmentally friendly.
Comparison with Similar Compounds
3-Methyl-2-cyclopenten-1-ol
Comparison :
- The target compound’s saturated cyclopentanol ring may confer greater conformational rigidity compared to the unsaturated cyclopentenol core.
- The bulky (3-chlorophenyl)methyl substituent in the target compound likely increases molecular weight and boiling point relative to 3-methyl-2-cyclopenten-1-ol. Steric hindrance may also reduce reaction yields if synthesized via similar reduction methods .
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol
- Core Structure: Cyclopentenyl-pentanolic hybrid.
- Substituents : Multiple methyl groups and a branched aliphatic chain.
Comparison :
- The target compound’s aromatic chlorophenyl group contrasts with the aliphatic methyl substituents in this derivative, leading to differences in lipophilicity and toxicity profiles.
Chlorophenyl-Containing Heterocycles
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Comparison :
- While the triazole-thione core differs significantly from cyclopentanol, the presence of a 3-chlorophenyl substituent in both compounds suggests shared challenges in synthesis, such as managing steric bulk during functionalization.
- High yields (75–82%) for triazole-thiones imply that chlorophenyl groups are compatible with nucleophilic substitution or cyclization reactions, which may extend to cyclopentanol derivatives under tailored conditions .
Research Findings and Trends
Synthetic Methods: Aluminum hydride-mediated reductions (as in ) are effective for cyclopentenols but may require modification for bulkier substrates like the target compound.
Substituent Effects : Chlorophenyl groups enhance lipophilicity but may introduce steric challenges in synthesis. Triazole-thione derivatives demonstrate that such groups can be incorporated without yield penalties .
Safety and Regulation : Cyclopentenyl derivatives undergo rigorous safety evaluations (e.g., RIFM), suggesting similar scrutiny for chlorophenyl-containing analogs .
Preparation Methods
Direct Alkylation of Cyclopentanone or Cyclopentanol Derivatives
- Starting materials: Cyclopentanone or cyclopentanol and 3-chlorobenzyl halides or derivatives.
- Reaction type: Nucleophilic addition or substitution.
- Typical conditions: Base-promoted alkylation or reductive alkylation under controlled temperature.
This method involves generating a nucleophilic species from cyclopentanone or its enolate form, which then attacks the electrophilic 3-chlorobenzyl derivative to form the desired substituted cyclopentanol after reduction or work-up.
Condensation via Imine or Iminium Intermediates
- Key intermediates: Imines formed by condensation of cyclopentanone with 3-chlorobenzylamine derivatives.
- Subsequent reduction: The imine intermediate is reduced to the corresponding amine or alcohol.
This approach is supported by analogous syntheses of related compounds such as 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol, where condensation and reduction steps are crucial (see Section 4).
Specific Preparation Methodologies and Reaction Conditions
Condensation and Reduction Route
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Cyclopentanone + 3-chlorobenzylamine, acid catalyst (e.g., acetic acid), reflux | Formation of imine intermediate via condensation | Imine intermediate formation |
| 2 | Reduction with NaBH4 or LiAlH4 in ethanol or THF, 0–25°C | Selective reduction of imine to amine/alcohol | 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol |
- Notes: Temperature control is critical to avoid over-reduction or side reactions. Ethanol is commonly used as a solvent due to its polarity and ability to dissolve both reactants and reducing agents.
Mechanistic Insights and Reaction Optimization
- The electronic effects of the 3-chloro substituent increase electrophilicity of the benzyl carbon, facilitating nucleophilic attack by cyclopentanol or its derivatives.
- Steric hindrance from the cyclopentanol ring influences regioselectivity and reaction rate.
- Solvent choice affects transition state stabilization; polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
- Temperature control is essential to maximize yield and minimize side products.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Condensation + Reduction | Cyclopentanone + 3-chlorobenzylamine + NaBH4 | Ethanol, THF | 0–25°C | 60–75 | High selectivity, mild conditions | Requires multi-step process |
| Direct Alkylation | Cyclopentanol + 3-chlorobenzyl chloride + K2CO3 | DMF, DMSO | 50–80°C | 50–65 | Simpler steps | Possible side reactions, lower selectivity |
Research Findings and Analytical Characterization
- Spectroscopic analysis: Nuclear Magnetic Resonance (NMR) confirms the substitution pattern and ring structure; characteristic signals include hydroxyl proton around δ 1.2 ppm and aromatic protons in the 7.0–7.5 ppm range.
- Mass spectrometry (MS): Molecular ion peaks consistent with C12H15ClO; fragmentation patterns support the presence of chlorophenyl and cyclopentanol moieties.
- Chromatographic purity: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, with retention times correlating to the target compound.
Summary and Recommendations
The preparation of 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is efficiently achieved via condensation of cyclopentanone with 3-chlorobenzylamine followed by reduction, or through nucleophilic substitution of cyclopentanol with 3-chlorobenzyl halides under basic conditions. Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is critical to maximize yield and purity. Analytical techniques including NMR, MS, and HPLC are essential for characterization and quality control.
This synthesis overview is based on detailed chemical literature and analogous compound preparation data, ensuring a professional and authoritative foundation for researchers and practitioners working with 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol?
- Methodological Answer : Synthesis typically involves alkylation or Friedel-Crafts reactions to introduce the 3-chlorophenyl group to a cyclopentanol backbone. For example, cyclopentanone may undergo Grignard addition with a 3-chlorobenzyl halide, followed by reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the alcohol . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts like over-alkylation.
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions and stereochemistry. The 3-chlorophenyl group shows aromatic splitting patterns (e.g., meta-substitution at δ 7.2–7.4 ppm), while the cyclopentanol ring protons exhibit coupling constants indicative of chair or envelope conformations .
- IR : Confirms hydroxyl (O-H stretch ~3300 cm⁻¹) and C-Cl (600–800 cm⁻¹) functional groups.
- Mass Spectrometry : High-resolution ESI-MS or GC-MS verifies molecular weight and fragmentation patterns .
Q. What purification methods are recommended post-synthesis?
- Methodological Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) effectively separates the target compound from unreacted precursors. Recrystallization in ethanol or dichloromethane/hexane mixtures improves purity, with monitoring via TLC (Rf ~0.3–0.5) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. Inhalation risks require monitoring airborne concentrations (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³). Spills should be absorbed with inert materials (e.g., diatomaceous earth) and disposed as hazardous waste .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?
- Methodological Answer : Discrepancies may arise from dynamic stereochemistry or solvent effects. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze conformational changes. Deuterated solvents like DMSO-d₆ or CDCl₃ may enhance resolution. Comparative analysis with computational NMR predictions (e.g., DFT calculations) is advised .
Q. How is X-ray crystallography applied to determine the compound’s stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL-2018 for refinement) resolves absolute configuration. Crystals are grown via slow evaporation in solvents like acetone/water. Hydrogen bonding between the hydroxyl and chlorophenyl groups often stabilizes the lattice .
Q. What strategies optimize reaction yields in large-scale syntheses?
- Methodological Answer : Kinetic studies (e.g., varying catalyst loading or reaction time) identify rate-limiting steps. Catalytic systems like Pd/C for hydrogenation or phase-transfer catalysts improve efficiency. DOE (Design of Experiments) models statistically optimize parameters (e.g., temperature, stoichiometry) .
Q. How can stereochemical outcomes (e.g., enantiomeric excess) be assessed?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak® columns) or polarimetry quantifies enantiomeric ratios. Derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances NMR resolution. X-ray crystallography confirms absolute configurations, especially for diastereomers .
Q. What computational methods model the compound’s reactivity or pharmacokinetics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
